molecular formula C17H17NO6 B4984828 3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde

3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde

Cat. No. B4984828
M. Wt: 331.32 g/mol
InChI Key: IXPFFOTUDIOPOJ-UHFFFAOYSA-N
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Description

3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde, also known as ENB, is a chemical compound that belongs to the family of aldehydes. It is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, as a building block for the synthesis of complex molecules, and as a starting material for the synthesis of other aldehydes and ketones.

Mechanism of Action

3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde works by inhibiting the activity of certain enzymes, such as aldose reductase and protein kinase C. This inhibition leads to a decrease in the production of reactive oxygen species, which can cause cellular damage and inflammation. 3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neuronal cells and endothelial cells. 3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde has also been shown to have neuroprotective effects and to improve glucose metabolism in diabetic animals.

Advantages and Limitations for Lab Experiments

3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for the use of 3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde in scientific research. One potential application is in the development of new drugs for the treatment of diabetes, as 3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde has been shown to improve glucose metabolism. Another potential application is in the development of new fluorescent probes for the detection of metal ions. Further research is needed to fully understand the potential applications of 3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde and to develop new methods for its synthesis and use.

Synthesis Methods

3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde can be synthesized through a multistep process involving the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 4-nitrophenol using a suitable reagent. The resulting intermediate is then reacted with ethylene glycol to form the final product, 3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde.

properties

IUPAC Name

3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6/c1-2-22-17-11-13(12-19)3-8-16(17)24-10-9-23-15-6-4-14(5-7-15)18(20)21/h3-8,11-12H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPFFOTUDIOPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde

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